![molecular formula C22H31N3O4 B2758898 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897734-75-7](/img/structure/B2758898.png)
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
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Description
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds with structures related to the one have been evaluated for their potential anticancer and antimicrobial properties. For instance, Mannich bases incorporating piperazine structures have been synthesized to assess their cytotoxic/anticancer properties as well as their inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in cancer therapy and enzyme inhibition studies (Tuğrak et al., 2019).
Neuropharmacology
Phenylpiperazine derivatives have been investigated for their neuropharmacological effects, including their role as ligands for dopamine and serotonin receptors. This research is pivotal in developing new therapeutic agents for neuropsychiatric disorders such as depression, anxiety, and schizophrenia (Enguehard-Gueiffier et al., 2006).
Antioxidant and Antimicrobial Potential
The synthesis and biological evaluation of novel oxime esters derived from piperidine have highlighted their promising antioxidant and antimicrobial potential. Such studies suggest the application of these compounds in addressing oxidative stress-related diseases and microbial infections (Harini et al., 2014).
Enzyme Inhibition
Research into the structural modification of piperazine derivatives has led to the discovery of compounds with significant inhibitory activity against key enzymes, offering insights into the development of enzyme inhibitors for therapeutic applications (Wu et al., 2022).
Molecular Docking and Structural Analysis
The synthesis and structural analysis of complex piperidinyl derivatives, alongside molecular docking studies, have contributed to understanding their interaction with proteins, aiding in the design of more effective pharmaceutical agents (Wu et al., 2021).
properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-16-15-19(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-5-7-18(29-4)8-6-17/h5-8,15,21,26H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAUAUDDGXVNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one |
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